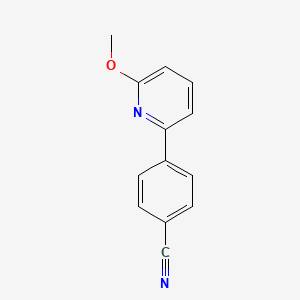

4-(6-Methoxypyridin-2-yl)benzonitrile

Description

4-(6-Methoxypyridin-2-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 6-methoxypyridin-2-yl group. This structure combines electron-withdrawing (nitrile) and electron-donating (methoxy) groups, making it relevant for applications in nonlinear optics, pharmaceuticals, and materials science.

Synthesis: The compound can be synthesized via cross-coupling reactions, as demonstrated in the preparation of structurally related derivatives. For example, a thiazole-containing analog (4-(2-(4-(6-Methoxypyridin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile) was synthesized using palladium-catalyzed coupling, followed by purification via column chromatography .

Properties

IUPAC Name |

4-(6-methoxypyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-4-2-3-12(15-13)11-7-5-10(9-14)6-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOUCSMAMRBLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678487 | |

| Record name | 4-(6-Methoxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-92-3 | |

| Record name | 4-(6-Methoxy-2-pyridinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(6-Methoxypyridin-2-yl)benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Chemical Reactions Analysis

4-(6-Methoxypyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials, including luminescent compounds and liquid crystals

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features :

- Molecular formula : C₁₃H₁₀N₂O (calculated based on substituents).

- Key functional groups : Nitrile (-C≡N), methoxy (-OCH₃), and pyridine ring.

- Spectroscopic data : ¹H NMR (DMSO-d6) signals include aromatic protons (δ 7.60–8.19 ppm) and methoxy protons (δ 3.73 ppm) .

Comparison with Similar Compounds

Structural Analogues and Nonlinear Optical Properties

The βHRS (first hyperpolarizability) values highlight the nonlinear optical (NLO) performance of 4-(6-Methoxypyridin-2-yl)benzonitrile derivatives compared to related compounds:

Key Findings :

- Despite having a shorter π-system, the 4-DMDBA derivative exhibits a βHRS value twice as high as the dibromophenyl dienone and higher than the oxazole analog . This suggests that electron-donating methoxy groups and aromatic nitrile synergistically enhance NLO efficiency, outweighing the benefits of extended conjugation.

Key Findings :

- The hydroxypyrimidinyl derivative’s low molecular weight (212.21) and hydrogen-bonding capacity (via -NH and -OH groups) make it effective in targeting viral proteases .

Key Findings :

- Methoxy and pyridine groups in this compound could stabilize excited states, but its NLO performance (Section 2.1) suggests greater promise in frequency conversion than in OLEDs compared to TADF-specific derivatives .

Biological Activity

4-(6-Methoxypyridin-2-yl)benzonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a pyridine ring, which is further substituted by a benzonitrile moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes. For instance, it may interact with kinases or phosphatases involved in signal transduction pathways.

- Receptor Modulation : It has been suggested that this compound may act as a modulator for certain receptors, influencing cellular responses to various stimuli.

Biological Activity

Recent studies have indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, particularly through apoptosis induction in cancer cell lines. This activity could be linked to its ability to inhibit specific signaling pathways associated with cell proliferation and survival.

- Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its action may involve antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are selected findings from notable research:

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |

| Cancer Cell Line Study | In vitro tests on MCF-7 breast cancer cells revealed an IC50 value of 25 µM, indicating effective cytotoxicity through apoptosis induction. |

| Neuroprotection Research | In models of oxidative stress, the compound reduced neuronal cell death by 40%, suggesting potential therapeutic applications in Alzheimer's disease. |

Q & A

Q. Basic

- 1H/13C NMR : In DMSO-d₆, diagnostic signals include pyridyl protons (δ 8.1–8.2 ppm), methoxy group (δ 3.7 ppm), and nitrile carbon (δ ~119 ppm). Aromatic protons show splitting patterns dependent on substitution.

- X-ray crystallography : Resolves dihedral angles between pyridine and benzonitrile moieties (e.g., 15–25° in analogs), critical for assessing conjugation .

- IR spectroscopy : Confirms nitrile (C≡N stretch: ~2230 cm⁻¹) and methoxy (C-O stretch: ~1250 cm⁻¹).

Ambiguities in coupling constants (e.g., overlapping aromatic signals) require 2D NMR (HSQC, HMBC) for resolution .

How can researchers design experiments to evaluate the role of this compound in modulating enzyme kinetics, particularly for acetyl-CoA carboxylase (ACC)?

Q. Advanced

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (KD).

- Enzyme inhibition : Measure NADPH consumption (ACC-dependent) under varying inhibitor concentrations to calculate IC50 and mechanism (competitive/non-competitive).

- Structural studies : Co-crystallization with ACC isoforms (ACC1/ACC2) identifies binding pockets. Mutagenesis of residues (e.g., Ser79, Arg76) validates interactions .

- Computational docking : MD simulations (e.g., AutoDock Vina) predict binding poses and guide SAR studies .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Orthogonal assays : Compare results from cell-free (e.g., ACC enzymatic assays) vs. cell-based (e.g., HepG2 lipid accumulation) systems.

- Metabolite profiling : LC-MS/MS detects off-target effects or metabolite interference.

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., pyridine methoxy → ethoxy) to isolate activity drivers .

- Data normalization : Use internal controls (e.g., β-actin in Western blots) to mitigate batch-to-batch variability .

What in vitro and in vivo models are appropriate for assessing the therapeutic potential of this compound in ACC-related metabolic disorders?

Q. Advanced

- In vitro :

- Hepatocytes : Measure de novo lipogenesis (radiolabeled acetate incorporation).

- Adipocytes : Quantify fatty acid oxidation (Seahorse XF Analyzer).

- In vivo :

What are the common impurities encountered during synthesis, and how are they quantified?

Q. Basic

- Byproducts : Unreacted boronic acid, homocoupling products (e.g., biphenyl derivatives).

- Detection :

- HPLC-UV : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA). Retention times: Parent compound (~8.2 min), impurities (~6.5–7.8 min).

- GC-MS : Identifies volatile byproducts (e.g., residual solvents).

- Quantification : Calibration curves using spiked standards .

How does the electronic structure of this compound influence its fluorescence properties in solvent studies?

Q. Advanced

- Solvatochromism : Monitor emission shifts in solvents of varying polarity (e.g., hexane → DMSO). Increased polarity red-shifts λem due to stabilized excited states.

- TD-DFT calculations : Predict charge-transfer transitions (e.g., HOMO→LUMO+1) involving the nitrile and pyridine moieties.

- Quenching studies : Use KI or acrylamide to assess solvent accessibility of fluorophores .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Q. Advanced

- Crystal growth : Slow evaporation (CHCl₃/MeOH) yields diffraction-quality crystals.

- Disorder : Methoxy/pyridine rotamers are modeled with partial occupancy.

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak reflections. Software (SHELX, Olex2) refines thermal parameters and hydrogen bonding networks (e.g., C≡N···H-O interactions) .

Q. Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | Reduces homocoupling |

| Solvent | DME/H₂O (3:1) | Enhances solubility |

| Temperature | 85°C | Balances rate/degradation |

| Reaction Time | 12–16 h | Maximizes conversion |

| Reference |

Q. Table 2. Diagnostic NMR Signals for Structural Confirmation

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Pyridyl H | 8.10–8.19 (d, J=5.1 Hz) | 153.3, 151.3 |

| Methoxy (-OCH₃) | 3.73 (s) | 56.8 |

| Nitrile (C≡N) | - | 119.0 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.